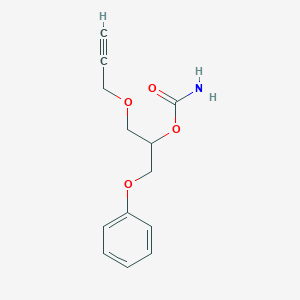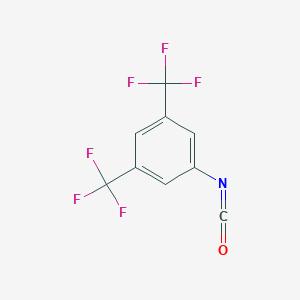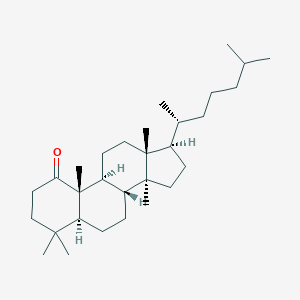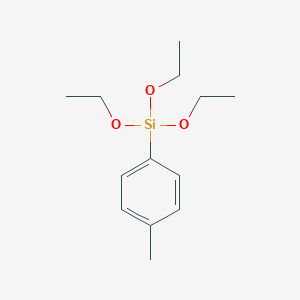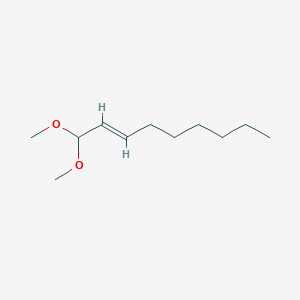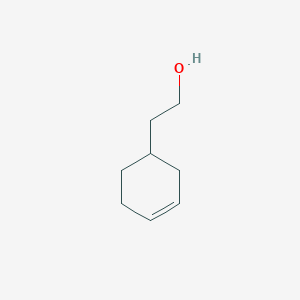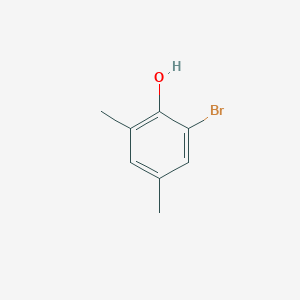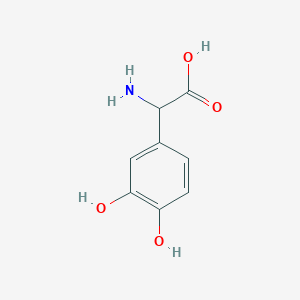![molecular formula C6H14O3 B092619 Ethanol, 2-[(1,1-dimethylethyl)dioxy]- CAS No. 15476-85-4](/img/structure/B92619.png)
Ethanol, 2-[(1,1-dimethylethyl)dioxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-[(1,1-dimethylethyl)dioxy]- (also known as tert-butyl ethylene glycol or TEG) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TEG is a colorless, odorless, and viscous liquid that is soluble in water and many organic solvents. It has a molecular formula of C8H18O3 and a molecular weight of 162.23 g/mol. In
Mecanismo De Acción
The mechanism of action of TEG is not fully understood. However, it is believed that TEG interacts with the water molecules in the sample, forming a hydrogen bond network that stabilizes the structure of the sample. TEG also has a low freezing point, which allows it to remain in a liquid state at low temperatures, preventing the formation of ice crystals.
Efectos Bioquímicos Y Fisiológicos
TEG has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. TEG has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. TEG has been used in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TEG has several advantages for lab experiments. It is a non-toxic and non-flammable liquid that is easy to handle and store. TEG is also a relatively inexpensive chemical that is readily available. However, TEG has some limitations. It is a viscous liquid that can be difficult to work with, and it can interfere with some analytical techniques, such as mass spectrometry.
Direcciones Futuras
TEG has potential applications in various fields, including medicine, biotechnology, and materials science. Future research could focus on developing new methods for synthesizing TEG, exploring its potential as a cryoprotectant for different types of biological samples, and investigating its potential as a therapeutic agent for various diseases. Additionally, future research could focus on developing new formulations of TEG that can overcome its limitations in lab experiments.
Métodos De Síntesis
The synthesis of TEG can be achieved through the reaction of tert-butanol with ethylene oxide. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction produces TEG and water as byproducts. The reaction can be represented by the following chemical equation:
tert-butanol + ethylene oxide → TEG + H2O
Aplicaciones Científicas De Investigación
TEG has been widely used in scientific research due to its unique properties. It is commonly used as a solvent for various organic compounds, including proteins, nucleic acids, and carbohydrates. TEG is also used as a cryoprotectant for biological samples, as it can prevent the formation of ice crystals that can damage the sample during freezing. TEG has been shown to be effective in preserving the viability and functionality of cells, tissues, and organs during cryopreservation.
Propiedades
Número CAS |
15476-85-4 |
|---|---|
Nombre del producto |
Ethanol, 2-[(1,1-dimethylethyl)dioxy]- |
Fórmula molecular |
C6H14O3 |
Peso molecular |
134.17 g/mol |
Nombre IUPAC |
2-tert-butylperoxyethanol |
InChI |
InChI=1S/C6H14O3/c1-6(2,3)9-8-5-4-7/h7H,4-5H2,1-3H3 |
Clave InChI |
FJAUCWNKOXKMHB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OOCCO |
SMILES canónico |
CC(C)(C)OOCCO |
Otros números CAS |
15476-85-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




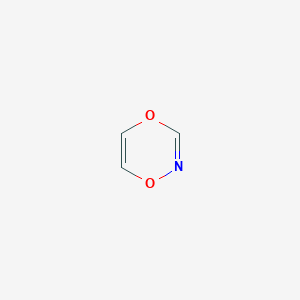
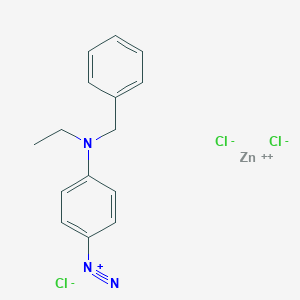
![Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate](/img/structure/B92542.png)
